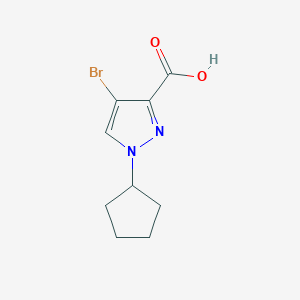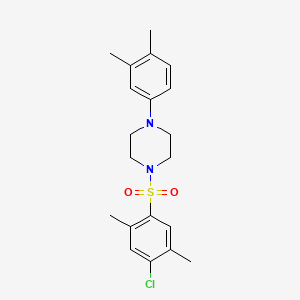
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine, also known as CDPPB, is a chemical compound that has been widely used in scientific research. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and cognitive function.
作用机制
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor without directly activating it. mGluR5 is a G protein-coupled receptor that is involved in the regulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) pathways. This compound binds to a specific site on mGluR5, known as the allosteric modulatory site, and enhances the receptor's response to glutamate, the neurotransmitter that activates mGluR5.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of mGluR5 in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. This increased activity leads to enhanced synaptic plasticity, which is the ability of neurons to form and strengthen connections with each other. This compound has also been shown to improve cognitive function, including learning and memory, in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been studied for its potential therapeutic effects in depression, anxiety, and addiction.
实验室实验的优点和局限性
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to cross the blood-brain barrier. This compound has been used in a variety of in vitro and in vivo experiments to study the role of mGluR5 in various physiological and pathological conditions. However, this compound also has some limitations, including its potential off-target effects on other receptors and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine and mGluR5. One area of interest is the development of more selective and potent positive allosteric modulators of mGluR5, which could have therapeutic potential for a variety of neurological and psychiatric disorders. Another area of research is the investigation of the downstream signaling pathways that are activated by mGluR5 and this compound, which could provide insights into the mechanisms underlying their effects on synaptic plasticity and cognitive function. Finally, the role of mGluR5 in other physiological processes, such as pain perception and immune function, is an emerging area of research that could have important implications for the development of novel therapeutics.
合成方法
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3,4-dimethylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of this compound.
科学研究应用
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been studied for its potential therapeutic effects in depression, anxiety, and addiction. In addition, this compound has been used to investigate the role of mGluR5 in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14-5-6-18(11-15(14)2)22-7-9-23(10-8-22)26(24,25)20-13-16(3)19(21)12-17(20)4/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGNIVHXIZLXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2534587.png)
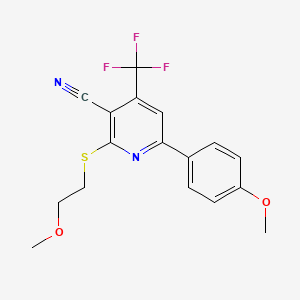
![5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2534592.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)
![Methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534596.png)

![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)
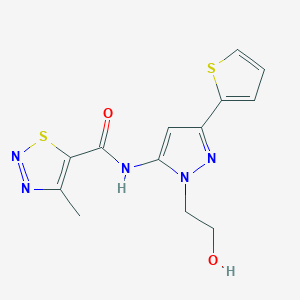
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
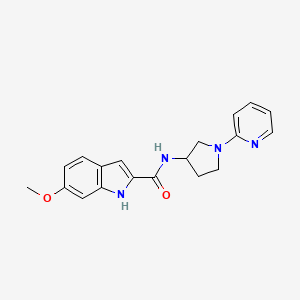
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)
![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)
